Taltobulin Intermediate-4: A Technical Guide to its Chemical Synthesis and Properties
Taltobulin Intermediate-4: A Technical Guide to its Chemical Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, known for its antimicrotubule activity and its ability to circumvent P-glycoprotein-mediated resistance in cancer cells. A key component in the convergent synthesis of Taltobulin is Taltobulin intermediate-4. This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of this crucial intermediate, intended to support researchers and professionals in the field of drug development.
Chemical Structure and Properties
Taltobulin intermediate-4 is a key building block in the total synthesis of Taltobulin. Its chemical identity and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of Taltobulin Intermediate-4
| Property | Value | Source |
| IUPAC Name | (S,E)-ethyl 4-((S)-2-((tert-butoxycarbonyl)(methyl)amino)-3,3-dimethylbutanamido)-2,5-dimethylhex-2-enoate | Inferred from Synthesis |
| Molecular Formula | C₂₂H₄₀N₂O₅ | [1] |
| Molecular Weight | 412.56 g/mol | [1] |
| CAS Number | 187345-37-5 | [1] |
| Appearance | Oil | [1] |
| Color | Colorless to light yellow | [1] |
| SMILES | CC(C)--INVALID-LINK--N(C(--INVALID-LINK--NC(OC(C)(C)C)=O)=O)C | [1] |
| Solubility | DMSO: 100 mg/mL (242.39 mM) | [1] |
| Storage | Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1] |
Synthesis of Taltobulin Intermediate-4
The synthesis of Taltobulin intermediate-4 is a multi-step process that involves the preparation of key precursor fragments followed by their coupling. The overall synthetic strategy for Taltobulin is a convergent route, where different parts of the molecule are synthesized separately and then joined together.[2]
Synthesis of Precursor: (2S,3S)-2-(methylamino)-3-phenylbutanoic acid
One of the initial building blocks is a non-standard amino acid. While not directly part of intermediate-4, its synthesis is a critical first stage in the overall production of Taltobulin.
Table 2: Properties of (2S,3S)-2-(methylamino)-3-phenylbutanoic acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.24 g/mol | [3] |
| IUPAC Name | (2S,3S)-2-(methylamino)-3-phenylbutanoic acid | [3] |
| SMILES | C--INVALID-LINK----INVALID-LINK--NC | [3] |
General Synthetic Scheme
The synthesis of Taltobulin, and by extension its intermediates, involves peptide coupling reactions. A general representation of the synthetic pathway leading to Taltobulin is depicted below. Taltobulin intermediate-4 is formed through the coupling of a protected dipeptide with an unsaturated ester fragment.
Caption: Convergent synthesis pathway for Taltobulin.
Experimental Protocol for Taltobulin Intermediate-4 Synthesis (General Procedure)
The following is a generalized experimental protocol based on standard peptide coupling techniques and information inferred from the synthesis of similar compounds.[4]
Materials:
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(S)-2-((tert-butoxycarbonyl)(methyl)amino)-3,3-dimethylbutanoic acid
-
(S,E)-ethyl 4-amino-2,5-dimethylhex-2-enoate
-
Coupling agents (e.g., HATU, HOBt)
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Tertiary amine base (e.g., DIPEA)
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Anhydrous solvent (e.g., DMF, CH₂Cl₂)
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Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel for chromatography)
Procedure:
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To a solution of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3,3-dimethylbutanoic acid in anhydrous DMF, add the coupling agent (e.g., HATU) and a tertiary amine base (e.g., DIPEA).
-
Stir the mixture at room temperature for a specified time to activate the carboxylic acid.
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Add a solution of (S,E)-ethyl 4-amino-2,5-dimethylhex-2-enoate in anhydrous DMF to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford Taltobulin intermediate-4 as a colorless to light yellow oil.
Note: Specific reaction times, temperatures, and molar equivalents of reagents would be detailed in the supplementary information of the primary literature, which was not publicly accessible.
Role in Microtubule Disruption
Taltobulin intermediate-4 is a precursor to Taltobulin, a potent inhibitor of tubulin polymerization. Taltobulin disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.[1][5]
Caption: Mechanism of Taltobulin-induced apoptosis.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
To assess the biological activity of Taltobulin and its analogs, an in vitro tubulin polymerization assay is commonly employed. While Taltobulin intermediate-4 is not the final active compound, this assay is crucial for evaluating the end-product of the synthesis in which it is a part.
Caption: Workflow for a turbidity-based tubulin polymerization assay.
Conclusion
Taltobulin intermediate-4 is a vital molecule in the synthetic pathway to the potent anticancer agent, Taltobulin. Understanding its chemical properties and the intricacies of its synthesis is fundamental for the efficient production of Taltobulin and the development of novel analogs with improved therapeutic profiles. The provided information, compiled from available scientific literature and chemical databases, serves as a foundational guide for researchers in this endeavor. Further detailed experimental data, particularly spectroscopic characterization, would be invaluable and is likely contained within the supplementary materials of specialized medicinal chemistry journals.
References
- 1. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2S,3S)-2-(methylamino)-3-phenylbutanoic acid | C11H15NO2 | CID 93676772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. VAR2CSA-drug conjugates - Patent US-10675355-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
